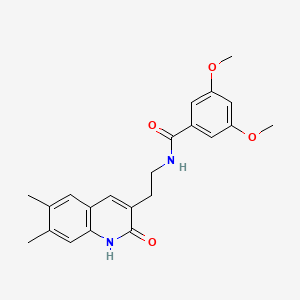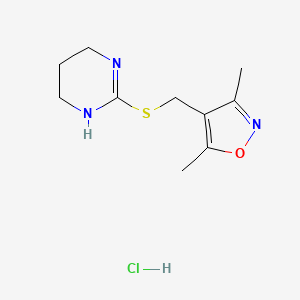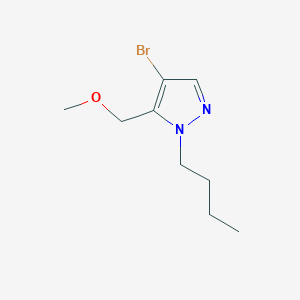
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMQX and is used as a selective antagonist for the NMDA receptor in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions.
作用机制
DMQX acts as a selective antagonist for the NMDA receptor in the brain. It binds to the receptor's ion channel and blocks the flow of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity. LTP and synaptic plasticity are crucial for learning and memory, and their disruption has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
DMQX has been shown to block NMDA receptor-mediated synaptic transmission in various brain regions, including the hippocampus, cortex, and spinal cord. It has also been shown to reduce the induction of LTP and synaptic plasticity in these regions. In addition, DMQX has been shown to reduce the severity of seizures in animal models of epilepsy and to protect against neuronal damage in models of stroke.
实验室实验的优点和局限性
One of the advantages of using DMQX in scientific research is its selectivity for the NMDA receptor, which allows for the specific investigation of the receptor's role in various physiological and pathological conditions. Another advantage is its ability to cross the blood-brain barrier, which allows for the investigation of the NMDA receptor in the central nervous system. However, one limitation of using DMQX is its relatively short half-life, which requires frequent administration in experiments.
未来方向
There are many potential future directions for the use of DMQX in scientific research. One direction is the investigation of the role of the NMDA receptor in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the investigation of the role of the NMDA receptor in pain perception and the development of novel analgesics. Additionally, DMQX could be used to investigate the mechanisms of addiction and depression and to develop new treatments for these disorders.
合成方法
DMQX is synthesized by a multi-step process starting from 3,5-dimethoxybenzaldehyde and 6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline. The first step involves the condensation of 3,5-dimethoxybenzaldehyde with 2-nitroethanol to form the corresponding nitrostyrene derivative. The nitrostyrene is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and a Lewis acid catalyst to form the final product, DMQX.
科学研究应用
DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions. It has been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. DMQX has also been used to investigate the role of the NMDA receptor in pain perception, addiction, and depression.
属性
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13-7-16-9-15(22(26)24-20(16)8-14(13)2)5-6-23-21(25)17-10-18(27-3)12-19(11-17)28-4/h7-12H,5-6H2,1-4H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPCCKDBDHCWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2600297.png)

![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)
![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)


![3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2600307.png)
![4-[Benzyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B2600308.png)
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)

